4-Iodo-6-fenilpirimidina

Descripción general

Descripción

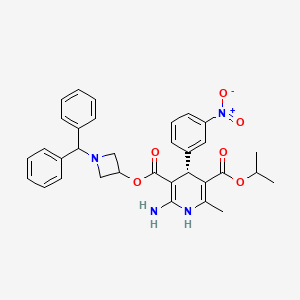

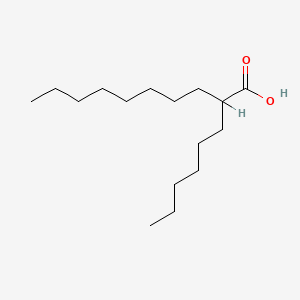

4-Iodo-6-fenilpirimidina, comúnmente conocido como 4-IPP, es un compuesto químico con la fórmula molecular C10H7IN2 y un peso molecular de 282,08 g/mol . Es principalmente conocido por su papel como inhibidor del factor inhibidor de la migración de macrófagos (MIF), actuando como un sustrato suicida para inactivar las funciones catalíticas y biológicas de MIF .

Aplicaciones Científicas De Investigación

4-Iodo-6-fenilpirimidina tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Mecanismo De Acción

4-Iodo-6-fenilpirimidina ejerce sus efectos principalmente inhibiendo el factor inhibidor de la migración de macrófagos (MIF). Actúa como un sustrato suicida, modificando covalentemente la prolina terminal N de MIF, inactivando así sus funciones catalíticas y biológicas . Esta inhibición afecta varias vías celulares, incluidas las que participan en las respuestas inmunitarias y la proliferación celular .

Análisis Bioquímico

Biochemical Properties

4-Iodo-6-phenylpyrimidine acts as a dual inhibitor targeting MIF and D-dopachrome tautomerase (DDT), another homolog of MIF . It covalently modifies MIF N-terminal proline . This interaction downregulates stemness phenotype, intracellular signaling cascades, and induces apoptosis in proneural glioma stem cells .

Cellular Effects

The effects of 4-Iodo-6-phenylpyrimidine on cells are significant. It effectively inhibits the growth of glioma stem cells in a time- and dose-dependent manner . It also downregulates the expression of stemness factors, such as Olig2 and SOX2, and the expression of pAKT, indicating PI3K signaling pathway activation .

Molecular Mechanism

4-Iodo-6-phenylpyrimidine blocks MIF/CD74 internalization, activates JNK, and dose-dependently inhibits proliferation inducing apoptosis and mitotic cell death . It also decreases the expression of mesenchymal markers, TGM2 and NF-κB, and expression of pERK (indicating MAPK signaling pathway activation) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Iodo-6-phenylpyrimidine have been observed over time. It has been shown to effectively inhibit the growth of glioma stem cells in a time- and dose-dependent manner . The combination of 4-Iodo-6-phenylpyrimidine and radiation therapy significantly induced apoptosis compared to the monotherapy of 4-Iodo-6-phenylpyrimidine or radiation .

Metabolic Pathways

It is known to modulate the activity of MIF, which plays a role in cellular responses to DNA damage and cell cycle regulation .

Subcellular Localization

It has been shown that the inhibition of MIF and DDT by 4-Iodo-6-phenylpyrimidine can lead to the translocation of MIF2 from the cytoplasm to the nucleus .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 4-Iodo-6-fenilpirimidina normalmente involucra la yodación de 6-fenilpirimidina. Un método común incluye la reacción de 6-fenilpirimidina con yodo y un agente oxidante adecuado en condiciones controladas . La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano o acetonitrilo, y la temperatura se mantiene alrededor de la temperatura ambiente hasta temperaturas ligeramente elevadas.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a una escala mayor. El proceso involucra el uso de reactores grandes y el control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto se purifica luego utilizando técnicas como recristalización o cromatografía para lograr los niveles de pureza deseados .

Análisis De Reacciones Químicas

Tipos de reacciones

4-Iodo-6-fenilpirimidina experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de yodo en this compound puede ser sustituido por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.

Oxidación y reducción: Si bien es menos común, el compuesto puede participar en reacciones de oxidación y reducción, dependiendo de los reactivos y condiciones utilizados.

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos típicos incluyen nucleófilos como aminas o tioles, y las reacciones se llevan a cabo a menudo en solventes polares como dimetilsulfóxido (DMSO) o etanol.

Oxidación y reducción: Reactivos como el peróxido de hidrógeno o el borohidruro de sodio se pueden usar para reacciones de oxidación y reducción, respectivamente.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución con aminas pueden producir derivados de 4-amino-6-fenilpirimidina .

Comparación Con Compuestos Similares

Compuestos similares

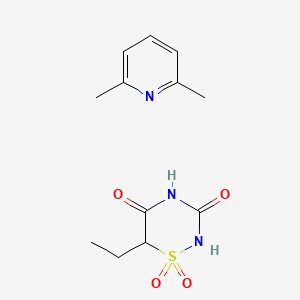

4-Iodopirimidina: Comparte un núcleo de pirimidina similar, pero carece del grupo fenilo, lo que lo hace menos específico en su actividad biológica.

6-Fenilpirimidina: Carece del átomo de yodo, que es crucial para la actividad inhibitoria de 4-Iodo-6-fenilpirimidina.

Pirofosfato de isopentenilo (IPP): Aunque estructuralmente diferente, comparte algunas similitudes funcionales en términos de su papel en las vías biológicas.

Singularidad

This compound es única debido a su inhibición específica del factor inhibidor de la migración de macrófagos (MIF), lo que la convierte en una herramienta valiosa para estudiar las vías relacionadas con MIF y desarrollar posibles agentes terapéuticos .

Propiedades

IUPAC Name |

4-iodo-6-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCJXHNJVLUUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

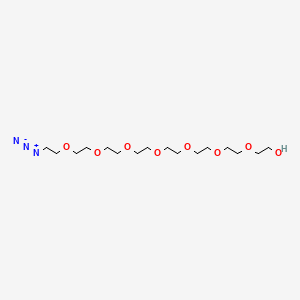

C1=CC=C(C=C1)C2=CC(=NC=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41270-96-6 | |

| Record name | 41270-96-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.